molecular formula C6H16ClNO B11753823 D-tert-leucinol hydrochloride

D-tert-leucinol hydrochloride

Cat. No.: B11753823
M. Wt: 153.65 g/mol
InChI Key: BFBMCXSYQJNKSS-JEDNCBNOSA-N
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Description

D-tert-Leucinol hydrochloride is a chiral amino alcohol hydrochloride derivative, structurally characterized by a tert-butyl group attached to the β-carbon of the amino alcohol backbone. Its molecular formula is $ C6H{15}NO \cdot HCl $, and it serves as a critical chiral building block in asymmetric synthesis and pharmaceutical intermediates . The compound’s rigid tert-butyl group enhances steric hindrance, making it valuable for inducing stereoselectivity in catalytic reactions. Applications span from synthesizing bioactive molecules to serving as a ligand in metal-catalyzed transformations. Market reports highlight its growing demand in enantioselective drug development, particularly in central nervous system (CNS) and antiviral therapeutics .

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2R)-2-amino-3,3-dimethylbutan-1-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1

InChI Key

BFBMCXSYQJNKSS-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)[C@H](CO)N.Cl

Canonical SMILES

CC(C)(C)C(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2R)-2-Amino-3,3-dimethyl-butan-1-ol.

    Hydrochloride Formation: The free base is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

D-tert-leucinol hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its role in enhancing the efficacy and safety profiles of drugs is noteworthy due to its chiral nature, which allows for the development of optically pure compounds. The following are key areas of pharmaceutical applications:

  • Peptide Synthesis : this compound is integral in synthesizing peptides, which are essential for drug development targeting specific amino acid sequences. Its use in peptide synthesis facilitates the creation of biologically active molecules that can lead to new therapeutic agents .
  • Chiral Auxiliary : In asymmetric synthesis, this compound acts as a chiral auxiliary, aiding in the production of enantiomerically pure compounds. This property is particularly valuable in developing drugs that require high stereochemical purity to ensure efficacy and minimize side effects .

Biochemical Research

This compound is extensively utilized in biochemical studies for various purposes:

  • Enzyme Studies : It is employed in studying enzyme mechanisms and protein interactions. This application is critical for understanding metabolic pathways and developing new therapeutic strategies .
  • Assays and Diagnostics : The compound is used in biochemical assays to evaluate enzyme activity and protein interactions, providing insights into cellular processes and disease mechanisms .

Cosmetic Industry

In the cosmetic sector, this compound is incorporated into formulations for its beneficial properties:

  • Moisturization : Its ability to enhance skin hydration makes it a valuable ingredient in skincare products. It helps improve skin texture and overall appearance, which is particularly appealing to consumers looking for effective skin care solutions .

Nutritional Supplements

The compound finds its place in dietary supplements aimed at improving athletic performance:

  • Muscle Recovery : this compound is included in formulations designed for muscle recovery and growth, appealing to athletes and fitness enthusiasts seeking effective nutritional support .

Industrial Applications

Beyond pharmaceuticals and cosmetics, this compound has applications in various industrial sectors:

  • Polymer Chemistry : It is used as a precursor for synthesizing specialty polymers, enhancing material properties such as flexibility and thermal stability. This application is particularly relevant in packaging and automotive industries where material performance is critical .

Data Tables

Application AreaSpecific UsesBenefits
PharmaceuticalsPeptide synthesis, chiral auxiliaryEnhances drug efficacy and safety
Biochemical ResearchEnzyme studies, assaysInsights into metabolic pathways
CosmeticsSkin hydration productsImproves skin texture
Nutritional SupplementsMuscle recovery formulationsSupports athletic performance
Industrial ApplicationsSpecialty polymer synthesisEnhances material properties

Case Studies

  • Peptide Synthesis : A study demonstrated that using this compound as a building block significantly improved the yield of specific peptide sequences essential for therapeutic development. The use of this compound allowed researchers to achieve high stereochemical purity necessary for biological activity.
  • Enzyme Activity Assays : Research utilizing this compound revealed critical insights into enzyme mechanisms that govern metabolic pathways. This study contributed to understanding how certain enzymes interact with substrates, paving the way for novel drug designs targeting metabolic disorders.
  • Cosmetic Formulation Development : A case study on a skincare product containing this compound showed improved hydration levels among users over a four-week period, indicating its effectiveness as a moisturizing agent.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between D-tert-leucinol hydrochloride and related hydrochlorides:

Compound Molecular Structure Functional Groups Chirality Applications Key Advantages
This compound (R)-2-amino-3,3-dimethyl-1-butanol hydrochloride Amino alcohol, HCl D-configuration Asymmetric synthesis, chiral ligands, pharmaceutical intermediates High steric hindrance; enantioselectivity in catalysis
L-tert-leucinamide hydrochloride L-configuration tert-leucine amide hydrochloride Amide, HCl L-configuration Organic synthesis, biochemical studies Cost-effective; hydrolytically stable under basic conditions
D-Leucine tert-butyl ester hydrochloride D-leucine ester with tert-butyl group, HCl Ester, tert-butyl, HCl D-configuration Peptide synthesis, protective group strategies Enhanced solubility in organic solvents; facilitates selective deprotection
D-Leucinol hydrochloride (R)-2-amino-4-methyl-1-pentanol hydrochloride Amino alcohol, HCl D-configuration Biochemical studies, resolution of racemic mixtures Flexible backbone for diverse derivatization

Key Findings:

Steric Effects: D-tert-leucinol’s tert-butyl group provides superior steric shielding compared to D-leucinol’s linear chain, improving enantiomeric excess in asymmetric catalysis .

Functional Group Reactivity: Amide vs. Alcohol: L-tert-leucinamide’s amide group resists nucleophilic attack, whereas D-tert-leucinol’s alcohol moiety enables esterification or oxidation . Ester Utility: D-leucine tert-butyl ester’s ester group is pivotal in peptide synthesis, unlike D-tert-leucinol’s alcohol, which is more suited for ligand design .

Chirality-Driven Applications: D-tert-leucinol’s D-configuration is preferred in synthesizing D-enantiomer drugs (e.g., antiviral agents), while L-tert-leucinamide is used in L-amino acid derivatives .

Research and Market Insights

  • Synthetic Utility: this compound is patented for synthesizing HCV protease inhibitors, leveraging its stereochemistry to enhance drug potency .
  • Market Trends: The global market for this compound is projected to grow at 6.2% CAGR (2023–2030), driven by demand for enantiopure pharmaceuticals .

Biological Activity

D-tert-leucinol hydrochloride is a chiral compound that has garnered interest in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

This compound is an amino alcohol derivative of leucine, characterized by its sterically hindered structure due to the tert-butyl group. This unique configuration imparts significant hydrophobicity and influences its biological interactions. The compound can be synthesized through various methods, including enzymatic hydrolysis of N-acetyl-tert-leucine derivatives or chemical resolution techniques involving chiral acids .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of D-tert-leucinol. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that D-tert-leucinol effectively reduced cell viability in MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

Cannabinoid Receptor Activity

D-tert-leucinol has also been investigated for its activity at cannabinoid receptors. Research indicates that compounds derived from D-tert-leucinol exhibit high affinity for CB1 and CB2 receptors, functioning as agonists. The structure-activity relationship (SAR) studies suggest that modifications to the tert-leucine backbone can enhance receptor binding and functional activity .

Case Studies

  • Enzyme-Assisted Preparation : A study explored the enzyme-assisted preparation of D-tert-leucinol from N-acetyl derivatives, yielding optically pure product with high enantiomeric excess. This method underscores the importance of chirality in biological activity .
  • Pharmacokinetics and Toxicology : Preclinical studies on amino-acid ester derivatives, including D-tert-leucinol, evaluated their pharmacokinetic profiles and toxicity. Results indicated favorable absorption and minimal toxicity in animal models, suggesting potential for therapeutic applications .
  • Synthetic Cannabinoids : A research article detailed the synthesis of synthetic cannabinoids based on D-tert-leucinol derivatives, demonstrating their efficacy as agonists at cannabinoid receptors with implications for pain management therapies .

Q & A

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer : Apply factorial design to evaluate critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
  • Data Interpretation : Analyze variance (ANOVA) to distinguish significant factors. Cross-validate results with replicate experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

  • Methodological Answer : Perform compartmental modeling to reconcile discrepancies. For example, use nonlinear mixed-effects modeling (NONMEM) to account for interspecies metabolic differences. Validate with mass balance studies and tissue distribution assays .
  • Critical Analysis : Compare AUC (area under the curve) ratios between models and assess protein binding effects using equilibrium dialysis .

Q. How should researchers design experiments to evaluate the chiral specificity of this compound in enzyme inhibition assays?

  • Methodological Answer :

Enzyme Kinetics : Use enantiomerically pure substrates and measure IC₅₀ values via fluorometric or radiometric assays.

Control Experiments : Include L-tert-leucinol hydrochloride as a negative control.

Statistical Validation : Apply Michaelis-Menten kinetics with bootstrap resampling to confirm enantioselectivity .

  • Data Integration : Correlate inhibition potency with molecular docking simulations to identify binding site interactions .

Q. What methodologies are effective for detecting and quantifying trace impurities in this compound batches?

  • Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For structural elucidation, use high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation .
  • Case Study : In pyridoxine hydrochloride studies, benzenesulfonic acid and residual solvents were identified as critical impurities via threshold-based spectral matching .

Experimental Design & Data Analysis

Q. How can factorial design improve the reproducibility of solubility studies for this compound?

  • Methodological Answer :
  • Factors : Solvent polarity, temperature, and ionic strength.
  • Response Variables : Solubility (mg/mL) and dissolution rate.
  • Statistical Tools : Use a 2³ factorial design with center points to assess curvature. Analyze via Pareto charts to prioritize influential factors .

Q. What statistical approaches mitigate bias in dose-response studies involving this compound?

  • Methodological Answer :
  • Blinding : Randomize treatment groups and use double-blinding for subjective endpoints.
  • Analysis : Apply Bayesian hierarchical models to account for inter-experimental variability. Use sensitivity analysis to test robustness .

Literature & Ethical Considerations

Q. How should researchers navigate conflicting literature on the metabolic pathways of this compound?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Classify studies by model system (e.g., hepatocytes vs. microsomes) and assay type. Perform meta-regression to identify sources of heterogeneity (e.g., species, incubation time) .

Q. What ethical frameworks apply to preclinical toxicity testing of this compound?

  • Methodological Answer : Adhere to OECD 423 guidelines for acute oral toxicity. For chronic studies, implement the 3Rs principle (Replacement, Reduction, Refinement). Document protocols in alignment with ARRIVE 2.0 standards for animal research reporting .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reporting : Include exact molar ratios, stirring speeds, and purification gradients.
  • Open Data : Share raw NMR spectra, chromatograms, and crystallographic data in supplementary materials.
  • Validation : Independent replication by a collaborating lab, with results cross-checked via Bland-Altman analysis .

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